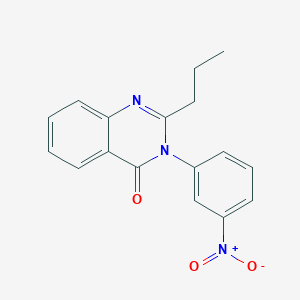

3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

3-(3-nitrophenyl)-2-propylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-2-6-16-18-15-10-4-3-9-14(15)17(21)19(16)12-7-5-8-13(11-12)20(22)23/h3-5,7-11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNQHBFKSRLSRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-nitrobenzaldehyde with 2-propyl anthranilic acid, followed by cyclization to form the quinazolinone ring. The reaction conditions often include the use of acidic or basic catalysts and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: 3-(3-aminophenyl)-2-propyl-4(3H)-quinazolinone.

Substitution: Various substituted quinazolinones depending on the nucleophile used.

Oxidation: 3-(3-nitrophenyl)-2-carboxyquinazolinone.

Scientific Research Applications

Drug Discovery and Development

Quinazolinones, including 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone, have been identified as significant scaffolds in drug discovery. They exhibit a range of pharmacological activities, making them promising candidates for developing new therapeutic agents.

- Antimycobacterial Activity : Research indicates that certain quinazolinones act as potent inhibitors against mycobacterial non-proton pumping type II NADH dehydrogenase (NDH-2), crucial for bacterial respiratory metabolism. The structure-activity relationship (SAR) studies emphasize the importance of the quinazolinone core in enhancing biological activity against Mycobacterium tuberculosis .

- Anticonvulsant Properties : Quinazolinones have also been explored for their anticonvulsant effects. Compounds with specific substitutions have shown significant activity in preclinical models, indicating potential for treating epilepsy and other seizure disorders .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies:

- Cell Line Studies : A series of synthesized quinazolinones were screened against different human tumor cell lines, including melanoma (SK-MEL-2), ovarian cancer (IGROV1), and prostate cancer (PC-3). Some derivatives demonstrated significant cytotoxicity exceeding that of standard chemotherapeutics like 5-fluorouracil .

- Mechanistic Insights : The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. The structural modifications in quinazolinone derivatives can enhance their selectivity and potency against specific cancer types .

Antimicrobial Properties

Quinazolinones have been recognized for their antimicrobial activities, particularly against resistant strains of bacteria and fungi:

- Broad-Spectrum Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial effects against both gram-positive and gram-negative bacteria. This includes efficacy against strains like Staphylococcus aureus and Escherichia coli .

- Fungal Inhibition : The compound also displays antifungal properties, making it a candidate for treating infections caused by fungi such as Candida albicans and Aspergillus niger .

Cardiovascular Applications

Recent investigations into the cardiovascular effects of quinazolinones suggest potential applications in managing hypertension:

- Hypotensive Effects : Certain derivatives have demonstrated the ability to lower blood pressure and regulate heart rate in animal models. This opens avenues for developing antihypertensive medications based on the quinazolinone scaffold .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of quinazolinone derivatives:

- SAR Analysis : Various studies have focused on modifying different positions on the quinazolinone ring to improve potency and selectivity against target diseases. For instance, substitutions at specific positions have been linked to enhanced anticonvulsant or anticancer activities .

Data Tables

| Application | Activity Type | Notable Findings |

|---|---|---|

| Drug Discovery | Antimycobacterial | Potent inhibitors against NDH-2 |

| Anticancer | Cytotoxicity | Significant activity against various cancer cell lines |

| Antimicrobial | Broad-spectrum | Effective against gram-positive and gram-negative bacteria |

| Cardiovascular | Hypotensive | Reduces blood pressure in vivo |

Case Studies

- Anticancer Study : A study conducted on a series of 4(3H)-quinazolinones revealed that compounds with specific substitutions exhibited higher cytotoxicity against ovarian cancer cells compared to standard treatments, suggesting their potential as novel anticancer agents .

- Antimicrobial Evaluation : In a comprehensive screening of synthesized quinazolinones, several compounds showed superior antibacterial activity compared to existing antibiotics, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinazolinone core can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Analogues :

- 2-Methyl/2-Ethyl Derivatives : Lithiation of 2-methyl or 2-ethyl derivatives requires milder bases (e.g., n-BuLi) and shows lower diastereoselectivity in reactions with prochiral ketones compared to 2-propyl derivatives .

- Halogen-Substituted Derivatives: Compounds like 7-chloro-3-substituted quinazolinones (e.g., UR-9825) are synthesized via palladium-catalyzed cyclocarbonylation, which is less efficient (60–70% yields) than microwave methods .

Table 1: Synthesis Methods and Yields of Selected Quinazolinones

*TBAB: Tetrabutylammonium benzoate

Antimicrobial and Antifungal Activity

- 3-(3-Nitrophenyl)-2-propyl: Limited direct data, but nitro groups in quinazolinones (e.g., 3-{4-[4-amino-2-nitrobenzyl]-3-nitrophenyl}-7-chloro-2-phenylquinazolin-4(3H)-one) enhance antibacterial activity due to nitro’s electron-withdrawing effects, improving interactions with microbial enzymes .

- Halogenated Derivatives : 7-Cl-substituted UR-9825 exhibits potent antifungal activity (MIC < 0.1 µg/mL against Candida spp.), surpassing fluconazole, likely due to halogen’s electronegativity enhancing target binding .

- Phenolic Derivatives: 4(3H)-quinazolinones with hydroxyl groups (e.g., compound 5h) show superior antioxidant activity (IC₅₀ = 12 µM in DPPH assay) compared to nitro derivatives, which are less effective in radical scavenging .

Antitumor Activity

- 3-(3-Nitrophenyl)-2-propyl: Derivatives like ethyl 4-[(4-oxo-2-propylquinazolin-3-yl)methyl]benzoate exhibit significant activity against melanoma (SK-MEL-2) and colon cancer (HT29) cell lines (IC₅₀ = 1.2–2.5 µM), outperforming 5-fluorouracil .

- Isoxazoline Hybrids: Quinazolinone-isoxazoline hybrids (e.g., 4a–c) show moderate activity (IC₅₀ = 5–10 µM), suggesting that bulky substituents may reduce efficacy compared to nitro derivatives .

Table 2: Biological Activities of Quinazolinone Derivatives

Physicochemical and Structural Comparisons

Substituent Effects on Reactivity

- Nitro Group : The 3-nitrophenyl group increases electrophilicity at position 3, facilitating nucleophilic attacks (e.g., in Mannich reactions) but may reduce solubility due to hydrophobicity .

- Propyl Chain : Enhances lipophilicity (logP ≈ 3.5) compared to methyl (logP ≈ 2.1) or ethyl (logP ≈ 2.8) analogues, improving blood-brain barrier penetration .

Electronic Effects

- Electron-Withdrawing Groups (EWG): Nitro and halogens (Cl, Br) stabilize the quinazolinone core via resonance, increasing metabolic stability. For example, UR-9825 (7-Cl) has a half-life of 9 hours in rabbits, while nitro derivatives may exhibit shorter half-lives due to nitroreductase activity .

- Electron-Donating Groups (EDG) : Methoxy or methylthio groups (e.g., QNZ-3) improve antioxidant activity but reduce antimicrobial potency compared to EWGs .

Biological Activity

3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential therapeutic effects, including antimicrobial and anticancer properties, making it a subject of considerable research interest.

Chemical Structure and Properties

The compound features a quinazolinone core, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. The presence of the nitrophenyl group at the 3-position and the propyl group at the 2-position enhances its chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 256.26 g/mol.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinazolinone core can modulate the activity of enzymes and receptors, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as fungal strains:

- Antibacterial Activity : This compound has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. In vitro studies revealed moderate to high antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .

- Antifungal Activity : The compound also demonstrated antifungal properties, with effectiveness against Candida albicans and Aspergillus niger .

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated in various cancer cell lines:

- Cancer Cell Lines : Studies have shown that this compound exhibits significant cytotoxicity against breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HT-29) cell lines. The IC50 values range from 10 µM to 12 µM, indicating potent activity in inhibiting cell growth in a dose-dependent manner .

- Mechanism of Action : The cytotoxic effects are believed to be mediated through inhibition of key signaling pathways involved in cell proliferation and survival, particularly targeting epidermal growth factor receptor (EGFR) pathways .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique biological profile of this compound.

| Compound Name | Antimicrobial Activity | Cytotoxic Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate to High | Significant | Nitro group enhances reactivity |

| 3-(4-nitrophenyl)-2-propyl-4(3H)-quinazolinone | Moderate | Moderate | Different nitro position |

| 2-propyl-4(3H)-quinazolinone | Low | Low | Lacks nitrophenyl group |

Case Studies

Several case studies have explored the biological activities of this compound:

- Antimicrobial Screening : A study conducted by Khodarahmi et al. evaluated various quinazolinone derivatives, including this compound, demonstrating significant antibacterial activity against both gram-positive and gram-negative bacteria .

- Cytotoxic Evaluation : A recent study synthesized several derivatives and tested their cytotoxicity against different cancer cell lines, highlighting that compounds with structural modifications similar to this compound exhibited enhanced activity against MCF-7 cells .

Q & A

Q. What are the common synthetic routes for 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone, and what are their limitations?

The synthesis of quinazolinone derivatives typically involves alkylation of the 4(3H)-quinazolinone core or condensation of N-heterocycles with methyl ketones. For example, alkylation with 3-halo-1-phenylpropan-1-one has been used, but this method requires preparation of intermediates and metal catalysts (e.g., copper), leading to long reaction times and purification challenges . Alternative routes using DMPA as a one-carbon source under copper catalysis have improved efficiency but still face scalability issues due to metal residues . Recent advances include microwave-assisted synthesis under solvent-free conditions with phase-transfer catalysts (e.g., TBAB), which reduce reaction times and improve yields .

Q. What biological activities are associated with this compound derivatives?

Quinazolinones exhibit diverse biological activities, including PARP-1 inhibition (e.g., FR247304, a neuroprotective agent in cerebral ischemia models) , antitumor effects against melanoma, ovarian, and prostate cancer cell lines , and antimicrobial properties. However, activity profiles vary significantly with substituents; for instance, 3-(3-nitrophenyl) derivatives may show enhanced nitro group-dependent redox modulation .

Q. How is the structural integrity of synthesized quinazolinone derivatives confirmed?

X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for N-ethylated indazole-quinazolinone hybrids . Complementary methods include NMR (to verify substitution patterns), IR (to identify functional groups like carbonyls), and mass spectrometry (to confirm molecular weights). For example, the 2-propyl side chain in this compound can be validated via H NMR coupling patterns .

Advanced Research Questions

Q. How can synthetic methodologies be optimized to address contradictions in yield and purity?

Contradictions in yields often arise from competing side reactions (e.g., deamination during lithiation of 2-ethyl derivatives ). Optimization strategies include:

- Catalyst selection : Transitioning from copper to palladium catalysts to reduce side products .

- Reaction conditions : Microwave irradiation with TBAB enhances regioselectivity and reduces reaction times from hours to minutes .

- Purification protocols : Chromatographic separation or recrystallization to isolate high-purity products, critical for reproducible biological testing .

Q. How do structural modifications influence the PARP-1 inhibitory activity of quinazolinones?

The 3-nitrophenyl group in this compound enhances PARP-1 binding via π-π interactions with the enzyme’s hydrophobic pocket, as seen in FR247304 (Ki = 35 nM) . Advanced structure-activity relationship (SAR) studies suggest that electron-withdrawing groups at the 3-position improve potency, while bulky substituents at the 2-position (e.g., propyl) reduce steric hindrance, facilitating enzyme access .

Q. What experimental designs resolve discrepancies between in vitro and in vivo biological activity data?

For example, some derivatives show modest antimicrobial activity in vitro but significant antitumor effects in vivo . To address this:

- Dosage adjustments : In vivo studies may require higher doses due to pharmacokinetic barriers (e.g., blood-brain penetration for neuroprotective agents) .

- Metabolic profiling : Identify active metabolites via LC-MS to explain enhanced in vivo efficacy .

- Cell line specificity : Use panels of cancer cell lines (e.g., SK-MEL-2, PC-3) to assess selectivity and mechanistic pathways .

Q. How can diastereoselectivity be achieved in the synthesis of chiral quinazolinone derivatives?

Lithiation of 2-alkyl-3-aminoquinazolinones with LDA generates dianions that react with prochiral ketones to yield highly diastereoselective products (e.g., >90% de in reactions with cyclopentanone) . Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can further enhance enantiomeric excess, critical for developing therapeutic agents with stereospecific activity .

Methodological Considerations

Q. What strategies mitigate NAD depletion artifacts in PARP-1 inhibition assays?

NAD depletion assays must control for off-target effects (e.g., mitochondrial toxicity). Use FR247304 as a positive control to validate PARP-1-specific inhibition, and combine with NAD/NADH ratio measurements via HPLC to distinguish direct enzyme inhibition from metabolic interference .

Q. How are computational tools integrated into quinazolinone drug design?

Molecular docking (e.g., AutoDock Vina) predicts binding modes of 3-(3-nitrophenyl) derivatives with PARP-1, while MD simulations assess stability of enzyme-ligand complexes. These tools guide rational substitutions, such as optimizing the propyl chain length for improved hydrophobic interactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting antimicrobial and antitumor activity data?

For compounds like 3c and 10a–c, modest antimicrobial activity (MIC > 100 µg/mL) but strong antitumor effects (IC50 < 10 µM) suggest divergent mechanisms. Follow-up studies should include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.